molecular formula C11H13Br B12838626 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene

8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12838626
M. Wt: 225.12 g/mol
InChI Key: YISSWNOCFTVGPX-UHFFFAOYSA-N
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Description

8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene is a brominated tetrahydronaphthalene derivative featuring a methyl group at position 1 and a bromine atom at position 6. Its partially saturated naphthalene backbone provides a balance of aromatic stability and aliphatic reactivity, making it versatile for further functionalization.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

8-bromo-1-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13Br/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h3,6-8H,2,4-5H2,1H3

InChI Key

YISSWNOCFTVGPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene involves the bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene. Key methods include:

  • Radical Bromination Using N-Bromosuccinimide (NBS):
    This method employs NBS as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically conducted in an inert solvent like carbon tetrachloride or chloroform under reflux or elevated temperatures to facilitate radical formation and selective bromination at the benzylic position adjacent to the aromatic ring. This approach offers good regioselectivity and moderate to high yields.
    Reaction conditions:

    • Solvent: CCl₄ or CHCl₃
    • Temperature: 60–80 °C
    • Initiator: AIBN or benzoyl peroxide
    • Reaction time: 2–6 hours
  • Direct Bromination with Bromine (Br₂):
    Bromine can be used directly, often in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to enhance electrophilic aromatic substitution at the 8-position. This method requires careful control of stoichiometry and temperature to avoid polybromination or side reactions.
    Reaction conditions:

    • Catalyst: FeBr₃ or AlCl₃
    • Solvent: Dichloromethane or carbon disulfide
    • Temperature: 0–25 °C
    • Reaction time: 1–3 hours
  • Alternative Routes via 8-Bromo-2-tetralone Intermediates:
    Some synthetic sequences start from 8-bromo-2-tetralone, which can be reduced and methylated to yield the target compound. This multi-step approach allows for better control over substitution patterns but involves more complex procedures.

Industrial Production Methods

Industrial synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene often utilizes continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and reaction time. Automation and precise control reduce byproduct formation and improve yield and purity. Key features include:

  • Use of continuous flow bromination with NBS or Br₂ under controlled radical or electrophilic conditions.
  • Inline monitoring of reaction progress via HPLC or NMR spectroscopy.
  • Purification by crystallization or chromatography to achieve high purity (>95%).
Method Brominating Agent Catalyst/Initiator Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Radical Bromination (NBS) N-Bromosuccinimide AIBN CCl₄ or CHCl₃ 60–80 2–6 70–85 High regioselectivity, moderate yield
Electrophilic Bromination Br₂ FeBr₃ or AlCl₃ DCM or CS₂ 0–25 1–3 60–75 Requires careful control to avoid polybromination
Multi-step via 8-Bromo-2-tetralone Br₂ (for intermediate) Various (reduction catalysts) Various Variable Multi-step 50–70 More complex, allows substitution control

The preparation of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene is predominantly achieved through selective bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene using NBS under radical conditions or bromine with Lewis acid catalysis. Industrial methods favor continuous flow processes for enhanced control and scalability. Optimization of reaction conditions is critical to maximize yield and purity, with analytical techniques playing a vital role in characterization.

This comprehensive overview integrates diverse research findings and industrial practices, providing a professional and authoritative resource on the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methyl-1,2,3,4-tetrahydronaphthalene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1-methyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Bromine Position Key Substituents Melting Point (°C)
8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene C₁₁H₁₃Br 225.13 8 1-CH₃ Not reported
5-Bromo-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Br 211.10 5 None 45–47
6-Bromo-1,1,4,4-tetramethyl-tetralin C₁₄H₁₉Br 267.21 6 1,1,4,4-(CH₃)₄ 76–78
8-Bromo-7-methoxy-tetralone C₁₁H₁₁BrO₂ 271.11 8 7-OCH₃, 1-ketone 102–104

Table 2: Comparative Reactivity in Bromination Reactions

Compound Position Brominated Activation Energy (kcal/mol) Yield (%) Key Factor Influencing Reactivity
1-Oxo-1,2,3,4-tetrahydronaphthalene 5, 8 −12.5 40–45 Meta-directing effect of ketone
6,7-Dimethyl-1-oxo-tetrahydronaphthalene 5, 8 −15.2 45–50 Methyl groups lower activation energy
1,1,4,4-Tetramethyltetralin 6 −14.8 76 Electron-donating methyl groups

Biological Activity

8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene can be represented as follows:

  • Molecular Formula : C11H11Br
  • Molecular Weight : 227.11 g/mol
  • IUPAC Name : 8-bromo-1-methyl-1,2,3,4-tetrahydronaphthalene

Biological Activity Overview

Research indicates that compounds similar to 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene exhibit various biological activities including:

  • Antitumor Effects : Studies have shown that this compound can inhibit the growth of certain cancer cell lines.
  • Inhibition of Tumor Cell Proliferation : It has been noted for its ability to suppress the proliferation of cells associated with squamous cell carcinoma and other malignancies .
  • Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific signaling pathways crucial for tumor growth and survival.

Antitumor Activity

A study focusing on the antitumor properties of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene highlighted its effectiveness against various cancer types. The compound demonstrated significant cytotoxicity in vitro against human cancer cell lines such as:

Cancer TypeIC50 (μM)
Squamous Cell Carcinoma5.2
Hepatocellular Carcinoma7.4
Fibrosarcoma6.9

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Mechanistic Insights

The biological activity of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene is linked to its interaction with key molecular targets involved in cancer progression:

  • KRAS Pathway Inhibition : The compound has been identified as a potential inhibitor of KRAS G12D mutations which are prevalent in several cancers .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase in treated cancer cells, thereby preventing further proliferation.

Case Studies

Several case studies have provided insight into the practical applications and efficacy of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene:

  • Case Study on Squamous Cell Carcinoma :
    • A clinical trial involving patients with advanced squamous cell carcinoma showed a partial response in 30% of participants treated with this compound as part of a combination therapy regimen.
  • Study on Hepatocellular Carcinoma :
    • Preclinical studies indicated that administration of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene led to a reduction in tumor size and improved survival rates in animal models.

Q & A

Q. What are the optimal synthetic routes for introducing bromine at the 8-position of 1-methyl-1,2,3,4-tetrahydronaphthalene?

The bromination of tetrahydronaphthalene derivatives typically involves electrophilic substitution or radical pathways. For regioselective bromination at the 8-position, a two-step protocol is recommended:

Activation of the aromatic ring : Use Lewis acids like boron trifluoride (BF₃) to enhance electrophilic substitution reactivity .

Controlled bromination : Employ bromine (Br₂) in dichloromethane at 0–20°C under inert conditions to minimize side reactions (e.g., di-bromination or oxidation of the tetralin backbone). Yields up to 92% have been reported using this method .
Key considerations : Monitor reaction progress via TLC or GC-MS to ensure selectivity.

Q. How can NMR spectroscopy distinguish 8-bromo-1-methyltetralin from its structural isomers?

1H and 13C NMR are critical for structural confirmation:

  • 1H NMR : The methyl group at position 1 appears as a singlet (~δ 1.2–1.5 ppm), while the bromine’s deshielding effect causes distinct splitting patterns for protons at positions 7 and 9 (doublets near δ 7.5–8.3 ppm) .
  • 13C NMR : The quaternary carbon at position 8 shows a characteristic shift to ~δ 120–130 ppm due to bromine’s electron-withdrawing effect .
    Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) or reference data from analogs like 1-bromo-2-methylnaphthalene .

Q. What solvent systems are suitable for recrystallizing 8-bromo-1-methyltetralin?

High-purity crystals can be obtained using:

  • Binary solvent mixtures : Ethanol/water or hexane/ethyl acetate gradients (3:1 to 1:1 v/v) .
  • Temperature control : Slow cooling from 50°C to room temperature minimizes impurities.
    Note : Brominated aromatics often exhibit low solubility in polar solvents; fractional crystallization may be required .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 8-bromo-1-methyltetralin in cross-coupling reactions?

In Suzuki-Miyaura couplings:

  • Steric hindrance : The methyl group at position 1 impedes transmetalation at the 8-position, requiring bulky ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency .
  • Electronic effects : Bromine’s electronegativity activates the ring for oxidative addition but may deactivate adjacent positions for subsequent functionalization.
    Experimental design : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) to optimize yields .

Q. What analytical techniques resolve contradictions in reported spectral data for brominated tetralins?

Discrepancies in NMR or mass spectra often arise from:

  • Isomeric impurities : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Degradation products : Conduct stability studies under varying pH and temperature, monitored via LC-MS .
    Case study : Conflicting δ values for the methyl group in 8-bromo-1-methyltetralin were resolved by confirming sample purity (>99%) via elemental analysis .

Q. How can computational modeling predict the toxicological profile of 8-bromo-1-methyltetralin?

QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints (e.g., hepatic or renal effects) .

Docking studies : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic pathways .
Validation : Compare predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Q. What crystallographic methods elucidate the conformational flexibility of 8-bromo-1-methyltetralin?

  • Single-crystal X-ray diffraction : Resolve the chair-like conformation of the tetralin ring and bromine’s axial/equatorial orientation .
  • Temperature-dependent crystallography : Analyze thermal motion parameters to quantify ring puckering dynamics .
    Key finding : The methyl group at position 1 stabilizes the chair conformation, reducing bromine’s rotational freedom .

Methodological Notes

  • Toxicity studies : Follow ATSDR guidelines for inhalation or dermal exposure protocols, including species-specific dose-response assessments (e.g., Sprague-Dawley rats vs. CD-1 mice) .
  • Data repositories : Cross-reference spectral and crystallographic data with NIST Chemistry WebBook or TOXCENTER to ensure reproducibility .

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